Synthetic Accessibility via Regioselective Click Chemistry
The compound is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3,5-dimethylphenyl azide and ethyl propiolate, followed by ester hydrolysis [1]. This is a hallmark of the 1,2,3-triazole class and provides reliable access to the 1,5-disubstituted regioisomer. While this method is well-established for the entire class, the specific reactivity of the 3,5-dimethylphenyl azide and the use of ethyl propiolate as a dipolarophile can influence reaction yields, though direct comparative yield data against the synthesis of close analogs like the 2,4-dimethylphenyl or 5-methyl derivatives are not available in the current literature.
| Evidence Dimension | Synthetic method and regioselectivity |
|---|---|
| Target Compound Data | Synthesized via CuAAC of 3,5-dimethylphenyl azide with ethyl propiolate. Specific yield data not published. |
| Comparator Or Baseline | Class of 1,4-disubstituted 1,2,3-triazoles (via Ru-catalyzed click chemistry) and other 1,5-disubstituted analogs. |
| Quantified Difference | Not quantifiable for this specific compound. The CuAAC method fundamentally directs the 1,5-substitution pattern, which is a class-level differentiation from 1,4-triazoles. |
| Conditions | Standard CuAAC conditions (copper catalyst, room temperature or mild heating) followed by basic hydrolysis. |
Why This Matters
For procurement, this confirms the compound can be reliably synthesized with the desired 1,5-substitution pattern, a key structural feature for SAR exploration, although direct comparative yield or purity advantages over a specific analog are not evidenced.
- [1] Ontosight.ai. Synthesis description for CHEMBL3443548. https://ontosight.ai/glossary/term/triazole-compound-properties-overview--679f433e38099fda3c01b24c. View Source
